2-(Bromomethyl)-2-cyclobutyloxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)-2-cyclobutyloxolane is an organic compound characterized by the presence of a bromomethyl group attached to a cyclobutyloxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-2-cyclobutyloxolane typically involves the bromination of a suitable precursor. One common method is the bromination of cyclobutyloxolane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the bromination reaction is conducted in a flow reactor. This method ensures better control over reaction parameters and improves yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Bromomethyl)-2-cyclobutyloxolane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Elimination Reactions: Strong bases like potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution: Formation of azides, thiocyanates, or ethers.
Elimination: Formation of alkenes.
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of alkanes or alcohols.
Wissenschaftliche Forschungsanwendungen
2-(Bromomethyl)-2-cyclobutyloxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-(Bromomethyl)-2-cyclobutyloxolane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, making the compound suitable for various chemical transformations. The molecular targets and pathways depend on the specific reactions it undergoes, such as nucleophilic substitution or elimination .
Vergleich Mit ähnlichen Verbindungen
2-(Bromomethyl)-1,3-dioxolane: Similar in structure but with a different ring system.
Ethyl 2-(bromomethyl)acrylate: Contains a bromomethyl group but with an acrylate moiety.
Bromomethylcyclopropane: Similar in having a bromomethyl group but with a cyclopropane ring
Uniqueness: 2-(Bromomethyl)-2-cyclobutyloxolane is unique due to its cyclobutyloxolane ring, which imparts distinct chemical properties and reactivity compared to other bromomethyl compounds. This uniqueness makes it valuable in specific synthetic applications and research studies.
Eigenschaften
Molekularformel |
C9H15BrO |
---|---|
Molekulargewicht |
219.12 g/mol |
IUPAC-Name |
2-(bromomethyl)-2-cyclobutyloxolane |
InChI |
InChI=1S/C9H15BrO/c10-7-9(5-2-6-11-9)8-3-1-4-8/h8H,1-7H2 |
InChI-Schlüssel |
VQLXXHZHMFRTNT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)C2(CCCO2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.